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Compound of Interest

Compound Name:
1-((1R,2R)-2-

methylcyclopropyl)ethanone

CAS No.: 35563-54-3

Cat. No.: B2737042

Get Quote

Cyclopropane derivatives are a cornerstone of modern organic chemistry and drug discovery.

The unique electronic and conformational properties imparted by the strained three-membered

ring offer significant advantages in molecular design.[1] The rigid structure of the cyclopropane

ring can enhance binding affinity to biological targets, improve metabolic stability, and reduce

off-target effects by locking in specific conformations.[2] As such, these motifs are found in a

wide array of biologically active compounds, from natural products to synthetic

pharmaceuticals, where they serve as versatile building blocks and pharmacophores.[1][3] This

guide focuses specifically on trans-1-acetyl-2-methylcyclopropane, providing the core data and

analytical frameworks necessary for its synthesis and characterization.

Core Molecular Properties of trans-1-acetyl-2-
methylcyclopropane
A precise understanding of a molecule's fundamental properties is the bedrock of all

subsequent experimental work. This section details the core attributes of trans-1-acetyl-2-

methylcyclopropane, derived from its chemical formula.
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Molecular Structure and Stereochemistry
The designation "trans" is critical, defining the stereochemical relationship between the acetyl

and methyl substituents on the cyclopropane ring. In the trans isomer, these two groups are

located on opposite faces of the ring plane. This specific spatial arrangement is a key

determinant of the molecule's physical properties and its interactions in a biological context.

Molecular Formula and Weight Calculation
The molecular formula is determined by summing the constituent atoms:

Cyclopropane ring: 3 Carbon atoms, 4 Hydrogen atoms (at C1, C2, and C3)

Acetyl group (-COCH₃): 2 Carbon atoms, 3 Hydrogen atoms, 1 Oxygen atom

Methyl group (-CH₃): 1 Carbon atom, 3 Hydrogen atoms

This summation yields the molecular formula C₆H₁₀O.

Based on this formula, the molecular weight is calculated using the standard atomic weights of

the elements.

Element Count
Atomic Weight (
g/mol )

Total Weight (
g/mol )

Carbon (C) 6 12.011 72.066

Hydrogen (H) 10 1.008 10.080

Oxygen (O) 1 15.999 15.999

Total 98.145

The calculated molecular weight of trans-1-acetyl-2-methylcyclopropane is 98.145 g/mol .

Synthetic Strategy and Methodologies
While numerous methods exist for the synthesis of cyclopropane derivatives, a common and

effective approach for a structure like trans-1-acetyl-2-methylcyclopropane involves the
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cyclopropanation of an appropriate α,β-unsaturated ketone.[4] A plausible route would be the

reaction of (E)-3-penten-2-one with a suitable cyclopropanating agent. The Simmons-Smith

reaction or one of its variants provides a reliable method for this transformation.

Workflow for a Plausible Synthesis

(E)-3-Penten-2-one
(α,β-Unsaturated Ketone)

Simmons-Smith Reagent
(e.g., Diiodomethane & Diethylzinc)

 1. Reaction Setup

Racemic Mixture
(cis- and trans-1-acetyl-2-methylcyclopropane)

 2. Cyclopropanation

Chromatographic Separation
(e.g., Column Chromatography or Prep-GC)

 3. Purification

Isolated trans-1-acetyl-2-methylcyclopropane

 4. Isolation

Click to download full resolution via product page

Caption: Plausible synthetic workflow for trans-1-acetyl-2-methylcyclopropane.

Experimental Protocol: Simmons-Smith
Cyclopropanation
Causality: This protocol is chosen for its high reliability in converting alkenes to cyclopropanes.

Diethylzinc and diiodomethane form an organozinc carbenoid intermediate that adds across
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the double bond of the starting ketone. The stereochemistry of the starting alkene is generally

retained, meaning the trans (E) configuration of the starting material favors the formation of the

trans cyclopropane product.

Inert Atmosphere: Set up a flame-dried, three-neck round-bottom flask equipped with a

magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain the system under a positive

pressure of dry nitrogen throughout the reaction.

Solvent and Reagent: Charge the flask with a solution of (E)-3-penten-2-one (1.0 eq) in a

dry, non-protic solvent such as dichloromethane (CH₂Cl₂).

Reagent Preparation: In a separate flask, prepare the Simmons-Smith reagent by slowly

adding diiodomethane (1.5 eq) to a solution of diethylzinc (1.2 eq) in CH₂Cl₂ at 0 °C.

Reaction: Cool the ketone solution to 0 °C and add the freshly prepared Simmons-Smith

reagent dropwise via the dropping funnel over 30 minutes.

Execution: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography

(GC).

Quenching: Upon completion, carefully quench the reaction by slowly adding a saturated

aqueous solution of ammonium chloride (NH₄Cl).

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl

ether (3x). Combine the organic layers.

Workup: Wash the combined organic layers with brine, dry over anhydrous magnesium

sulfate (MgSO₄), filter, and concentrate under reduced pressure.

Purification: Purify the resulting crude oil, which contains a mixture of cis and trans isomers,

using column chromatography on silica gel to isolate the pure trans-1-acetyl-2-

methylcyclopropane.

Structural Elucidation and Analytical Workflow
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Unambiguous characterization is critical to validate the synthesis and confirm the identity,

purity, and stereochemistry of the target compound. A multi-technique approach provides a self-

validating system where each analysis corroborates the others.

Analytical Workflow Diagram

Primary Analysis

Definitive Structural & Stereochemical Analysis

Mass Spectrometry (MS)
Confirms Molecular Weight (98.145 Da)

¹H NMR Spectroscopy
Confirms connectivity & trans stereochemistry via coupling constants (³J_trans_)

Infrared (IR) Spectroscopy
Identifies C=O stretch (~1690-1710 cm⁻¹)

¹³C NMR Spectroscopy
Confirms carbon backbone & number of unique carbons

Corroboration

Structurally Confirmed
trans-1-acetyl-2-methylcyclopropane

Click to download full resolution via product page

Caption: Integrated analytical workflow for structural validation.

Mass Spectrometry (MS)
Purpose: To confirm the molecular weight of the synthesized compound.

Methodology: A sample is ionized (e.g., via Electron Ionization, EI) and the mass-to-charge

ratio (m/z) of the resulting molecular ion [M]⁺ is measured.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b2737042/docs?utm_src=pdf-body-img#introduction-the-significance-of-the-cyclopropane-motif
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2737042?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Expected Result: A molecular ion peak at m/z = 98. This provides direct evidence that the

compound has the correct molecular formula of C₆H₁₀O. High-resolution mass spectrometry

(HRMS) can further confirm this formula to within a few parts per million.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise structure and stereochemistry of

organic molecules.

¹H NMR Spectroscopy

Purpose: To determine the connectivity of protons and, crucially, the trans stereochemistry.

Causality: The vicinal coupling constant (³J) between protons on adjacent carbons of a

cyclopropane ring is highly dependent on their dihedral angle. For protons in a trans

configuration, the coupling constant is characteristically small (typically 2-7 Hz), whereas

for cis protons, it is larger (typically 7-13 Hz).[5] This difference is the definitive method for

stereochemical assignment.

Expected Signals:

A singlet for the acetyl protons (-COCH₃).

A doublet for the methyl protons (-CH₃ on the ring).

A complex multiplet pattern for the four cyclopropyl protons, with the key diagnostic

being the small ³J coupling constant between the protons on C1 and C2.

¹³C NMR Spectroscopy

Purpose: To confirm the carbon skeleton and the presence of six unique carbon atoms.

Expected Signals: Six distinct signals corresponding to:

The carbonyl carbon (C=O) in the downfield region (~200-210 ppm).

The acetyl methyl carbon.
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The ring methyl carbon.

The three unique carbons of the cyclopropane ring.

Infrared (IR) Spectroscopy
Purpose: To identify key functional groups, primarily the carbonyl group of the acetyl moiety.

Methodology: The sample is irradiated with infrared light, and the absorption is measured as

a function of wavenumber.

Expected Result: A strong, sharp absorption band in the region of 1690-1710 cm⁻¹, which is

characteristic of the C=O stretching vibration in a ketone adjacent to a cyclopropane ring.

Analytical Technique Purpose Expected Key Result

Mass Spectrometry Confirm Molecular Weight
Molecular ion peak [M]⁺ at m/z

= 98

¹H NMR
Confirm Connectivity &

Stereochemistry

Small vicinal coupling constant

(³J_trans_ ≈ 2-7 Hz) between

C1-H and C2-H[5]

¹³C NMR Confirm Carbon Skeleton

6 unique carbon signals,

including a C=O peak ~200-

210 ppm

IR Spectroscopy Identify Functional Groups

Strong C=O stretching

absorption at ~1690-1710

cm⁻¹

Conclusion
This technical guide has established the core molecular properties of trans-1-acetyl-2-

methylcyclopropane, most notably its molecular weight of 98.145 g/mol . By integrating

foundational chemical principles with established analytical methodologies, we have presented

a robust framework for the synthesis and comprehensive characterization of this molecule. The

detailed protocols and the self-validating analytical workflow provide researchers with the
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necessary tools to confidently prepare and identify this valuable chemical building block, paving

the way for its potential application in drug discovery and materials science.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.researchgate.net/publication/231034409_The_chemistry_of_acetylcyclopropane
https://pdf.benchchem.com/15306/A_Comparative_Guide_to_the_NMR_Characterization_of_cis_and_trans_1_iodo_2_methylcyclopropane.pdf
https://www.benchchem.com/product/b2737042/docs#introduction-the-significance-of-the-cyclopropane-motif
https://www.benchchem.com/product/b2737042/docs#introduction-the-significance-of-the-cyclopropane-motif
https://www.benchchem.com/product/b2737042/docs#introduction-the-significance-of-the-cyclopropane-motif
https://www.benchchem.com/product/b2737042/docs#introduction-the-significance-of-the-cyclopropane-motif
https://www.benchchem.com/product/b2737042?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2737042?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

